Nav1.8-IN-8

Description

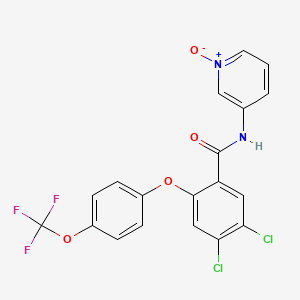

Structure

3D Structure

Properties

Molecular Formula |

C19H11Cl2F3N2O4 |

|---|---|

Molecular Weight |

459.2 g/mol |

IUPAC Name |

4,5-dichloro-N-(1-oxidopyridin-1-ium-3-yl)-2-[4-(trifluoromethoxy)phenoxy]benzamide |

InChI |

InChI=1S/C19H11Cl2F3N2O4/c20-15-8-14(18(27)25-11-2-1-7-26(28)10-11)17(9-16(15)21)29-12-3-5-13(6-4-12)30-19(22,23)24/h1-10H,(H,25,27) |

InChI Key |

NSDKFULWFDJLQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])NC(=O)C2=CC(=C(C=C2OC3=CC=C(C=C3)OC(F)(F)F)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

For Immediate Release

In the relentless pursuit of potent and non-addictive analgesics, the voltage-gated sodium channel Nav1.8 has emerged as a pivotal target for a new generation of pain therapeutics. This technical guide provides an in-depth exploration of the mechanism of action of selective Nav1.8 inhibitors, tailored for researchers, scientists, and drug development professionals. While specific data for a compound designated "Nav1.8-IN-8" is not publicly available, this document will synthesize the current understanding of this class of molecules by examining well-characterized representative compounds.

Executive Summary

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. The Nav1.8 isoform, encoded by the SCN10A gene, is preferentially expressed in the peripheral nervous system, specifically in nociceptive (pain-sensing) neurons of the dorsal root ganglion (DRG).[1][2] This restricted expression profile makes it an attractive target for the development of analgesics with a reduced risk of central nervous system (CNS) and cardiovascular side effects associated with non-selective sodium channel blockers. Selective Nav1.8 inhibitors are designed to specifically block the influx of sodium ions through this channel, thereby dampening the excitability of pain-sensing neurons and reducing the transmission of pain signals.[3]

The Core Mechanism: Selective Inhibition of Nav1.8

The primary mechanism of action for selective Nav1.8 inhibitors is the blockade of the Nav1.8 channel pore, which prevents the influx of sodium ions necessary for the depolarization phase of an action potential.[3] This targeted inhibition leads to a reduction in the excitability of sensory neurons, thereby diminishing the sensation of pain.[3]

A key aspect of the mechanism for many Nav1.8 inhibitors is their state-dependent and use-dependent block. This means their ability to block the channel is influenced by the conformational state of the channel (resting, open, or inactivated) and the frequency of neuronal firing. For instance, the representative compound A-803467 demonstrates a preferential block of Nav1.8 channels in the inactivated state.[3] This is a desirable property, as pathologically hyperexcitable neurons, which are characteristic of chronic pain states, tend to have a larger population of channels in the inactivated state.

More recent developments have revealed alternative mechanisms. The clinical candidate Suzetrigine (VX-548) exhibits a novel allosteric mechanism, binding to the second voltage-sensing domain (VSD2) of the Nav1.8 protein.[4][5][6] This binding stabilizes the channel in a closed state, resulting in tonic, or constant, inhibition of the channel's activity.[4][5][6]

Signaling Pathway of Nav1.8 in Nociception

The following diagram illustrates the role of Nav1.8 in the pain signaling cascade and the point of intervention for selective inhibitors.

Quantitative Data: Potency and Selectivity

The therapeutic potential of a Nav1.8 inhibitor is largely defined by its potency at the target channel and its selectivity over other sodium channel isoforms. High selectivity is crucial to avoid off-target effects. The following tables summarize publicly available data for representative selective Nav1.8 inhibitors.

| Table 1: Potency of A-803467 against Human Nav Channels | |

| Nav Isoform | IC50 (nM) |

| hNav1.8 (inactivated state) | 8[3][7][8] |

| hNav1.8 (resting state) | 79[3] |

| hNav1.2 | 7380 |

| hNav1.3 | 2450 |

| hNav1.5 | 7340 |

| hNav1.7 | 6740 |

| IC50 values represent the concentration of the inhibitor required to block 50% of the channel's activity. |

| Table 2: Selectivity Profile of Representative Nav1.8 Inhibitors | ||

| Compound | Selectivity for Nav1.8 over other Nav isoforms | Reference |

| A-803467 | >100-fold selective vs. hNav1.2, hNav1.3, hNav1.5, and hNav1.7 | [8] |

| Suzetrigine (VX-548) | ≥ 31,000-fold selective against all other Nav subtypes | [4][6][9] |

Key Experimental Protocols

The characterization of selective Nav1.8 inhibitors relies heavily on electrophysiological techniques, particularly patch-clamp assays. These experiments allow for the direct measurement of ion channel activity and the effects of investigational compounds.

Automated Patch-Clamp Electrophysiology for High-Throughput Screening

High-throughput screening (HTS) is essential for identifying novel Nav1.8 inhibitors from large compound libraries. Automated patch-clamp (APC) systems, such as the Qube® platform, are frequently employed for this purpose.

Objective: To determine the potency and selectivity of test compounds on human Nav1.8 channels expressed in a stable cell line (e.g., HEK293).

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human Nav1.8 channel are cultured under standard conditions.

-

Cell Preparation: On the day of the experiment, cells are harvested and prepared as a single-cell suspension.

-

APC System Setup: The APC platform is prepared with appropriate intracellular and extracellular solutions.

-

Compound Application: Test compounds are prepared in a range of concentrations and applied to the cells.

-

Voltage Protocol: A specific voltage protocol is applied to the cells to elicit Nav1.8 currents. This protocol is designed to assess the compound's effect on the channel in different states (e.g., resting vs. inactivated).

-

Resting State Protocol: Cells are held at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state.

-

Inactivated State Protocol: A depolarizing pre-pulse (e.g., to -40 mV) is applied to induce channel inactivation before the test pulse.

-

-

Data Acquisition and Analysis: The resulting sodium currents are recorded and analyzed to determine the concentration-response relationship and calculate the IC50 value for each compound.

The following diagram outlines a typical workflow for screening and characterizing Nav1.8 inhibitors.

In Vivo Models of Pain

To assess the analgesic efficacy of Nav1.8 inhibitors, various animal models of pain are utilized.

Neuropathic Pain Models:

-

Spinal Nerve Ligation (SNL): This model involves the tight ligation of a spinal nerve, leading to persistent mechanical allodynia (pain in response to a non-painful stimulus).

-

Sciatic Nerve Injury (SNI): This model involves injury to the sciatic nerve, resulting in chronic pain behaviors.

Inflammatory Pain Models:

-

Complete Freund's Adjuvant (CFA): Injection of CFA into the paw induces a localized inflammation and thermal hyperalgesia (increased sensitivity to heat).

In these models, the administration of a selective Nav1.8 inhibitor, such as A-803467, has been shown to dose-dependently reduce pain behaviors.[8]

Conclusion and Future Directions

The selective inhibition of the Nav1.8 sodium channel represents a highly promising and clinically validated strategy for the treatment of pain. The mechanism of these inhibitors, centered on reducing the excitability of peripheral nociceptors, offers the potential for effective analgesia without the adverse effects associated with opioids and non-selective sodium channel blockers. The development of compounds with diverse mechanisms, from inactivated-state blockers to allosteric modulators of the closed state, highlights the sophistication of current drug discovery efforts in this area. As research continues, the elucidation of the precise interactions between inhibitors and the Nav1.8 channel will pave the way for the design of even more potent and selective analgesics, offering new hope for patients suffering from a wide range of pain conditions.

References

- 1. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nav1.8-IN-8, a potent inhibitor of the voltage-gated sodium channel Nav1.8. This document details its chemical structure, physicochemical and pharmacological properties, and its role in the context of Nav1.8 signaling pathways. It also includes a detailed experimental protocol for the characterization of Nav1.8 inhibitors.

Chemical Structure and Properties

This compound, with the CAS number 2626945-23-9, is a pyridine nitroxide compound.[1] Its chemical identity is crucial for understanding its interactions with the Nav1.8 channel.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-(4,5-dichloro-2-(4-(trifluoromethoxy)phenoxy)benzamido)pyridin-1-ium-1-olate | [2][3] |

| Molecular Formula | C19H11Cl2F3N2O4 | [2] |

| Molecular Weight | 459.2 g/mol | [2] |

| SMILES | O=C(C1=CC(Cl)=C(C=C1OC2=CC=C(C=C2)OC(F)(F)F)Cl)NC3=CC=C--INVALID-LINK--=C3 | [4] |

| CAS Number | 2626945-23-9 | [1][2][3][4] |

Pharmacological Properties

This compound is identified as a Nav1.8 channel inhibitor.[1] The Nav1.8 sodium channel, encoded by the SCN10A gene, is predominantly expressed in the peripheral nervous system, specifically in the dorsal root ganglion (DRG) and trigeminal ganglion neurons, which are key for transmitting pain signals.[5][6][7] Unlike other sodium channels, Nav1.8 is resistant to tetrodotoxin (TTX) and plays a significant role in the upstroke of the action potential in nociceptive sensory neurons.[8][9] Its unique biophysical properties, including slow inactivation kinetics and a depolarized voltage dependence of inactivation, make it a critical contributor to neuronal hyperexcitability in chronic pain states.[7][8]

Table 2: Pharmacological Context of Nav1.8 Inhibitors

| Compound | Target | IC50 | Reference |

| A-803467 | hNav1.8 | 8 nM | [10] |

| PF-01247324 | hNav1.8 | 196 nM | [10] |

| VX-150m | hNav1.8 | 15 nM | |

| VX-548 (suzetrigine) | hNav1.8 | 0.27 nM | |

| Nav1.8-IN-16 | hNav1.8 | 5.9 nM | [10] |

| Nav1.8-IN-20 | Nav1.8 | 14 nM | [10] |

Signaling Pathways and Mechanism of Action

The Nav1.8 channel is a key player in the transmission of nociceptive signals. Its activity is modulated by various inflammatory mediators, which can lead to peripheral sensitization and the transition to chronic pain.

The diagram below illustrates the central role of Nav1.8 in the nociceptive signaling pathway and the proposed mechanism of action for a Nav1.8 inhibitor like this compound.

Caption: Role of Nav1.8 in pain signaling and inhibition by this compound.

Experimental Protocols

The following is a generalized but detailed protocol for the characterization of a Nav1.8 inhibitor using whole-cell patch-clamp electrophysiology, a standard method for studying ion channel function. This protocol is based on methodologies commonly used for evaluating Nav1.8 inhibitors.[11][12]

Objective: To determine the potency and selectivity of a test compound (e.g., this compound) on human Nav1.8 channels expressed heterologously in a mammalian cell line (e.g., HEK293 or CHO cells).

Materials:

-

HEK293 or CHO cell line stably expressing human Nav1.8.

-

Cell culture reagents: DMEM/F-12 medium, fetal bovine serum (FBS), penicillin-streptomycin, selection antibiotics (e.g., G418).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

-

Test compound stock solution (e.g., 10 mM in DMSO).

Experimental Workflow:

Caption: Workflow for electrophysiological characterization of a Nav1.8 inhibitor.

Procedure:

-

Cell Culture: Culture the Nav1.8-expressing cells under standard conditions (37°C, 5% CO2). Passage cells every 2-3 days to maintain sub-confluent cultures. For recording, plate cells onto glass coverslips 24-48 hours prior to the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Approach a single, healthy-looking cell with the recording pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -100 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit Nav1.8 currents.

-

-

Compound Application:

-

After recording a stable baseline, perfuse the cell with the external solution containing the desired concentration of the test compound.

-

Allow the compound to equilibrate for 2-5 minutes.

-

-

Post-Compound Recording:

-

Repeat the voltage-step protocol to record the inhibited Nav1.8 currents.

-

-

Data Analysis:

-

Measure the peak inward current at each voltage step before and after compound application.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

-

To assess selectivity, repeat the protocol with cell lines expressing other sodium channel subtypes (e.g., Nav1.5, Nav1.7).

-

Conclusion

This compound is a valuable research tool for investigating the role of the Nav1.8 sodium channel in pain and other neurological disorders. Its specific inhibitory action on Nav1.8 makes it a potential lead compound for the development of novel analgesics. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other selective Nav1.8 inhibitors. A thorough understanding of its chemical and pharmacological properties is essential for its effective application in preclinical research and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. fr.orchidchemical.com [fr.orchidchemical.com]

- 3. CAS:2626945-23-9 | C19H11Cl2F3N2O4 | 3-(4,5-二氯 -2-(4-(三氟甲氧基)苯氧基)苯甲酰胺基)吡啶 -1-酸 | 上海逐耀医药试剂平台 [cn.pharmalego.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Channelpedia - Nav1.8 [channelpedia.epfl.ch]

- 8. Nav1.8 - Wikipedia [en.wikipedia.org]

- 9. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]

CAS Number: 2626945-23-9

Potential Suppliers: MedchemExpress, DC Chemicals

Executive Summary

Nav1.8, a voltage-gated sodium channel, is a well-established target in the development of novel analgesics due to its preferential expression in peripheral sensory neurons involved in pain transmission. Nav1.8-IN-8 is a research compound identified as an inhibitor of the Nav1.8 channel. This technical guide provides an overview of the Nav1.8 channel, its role in pain signaling, and the methodologies commonly employed to characterize its inhibitors. While specific quantitative data for this compound is not extensively available in the public domain, this document will detail the typical experimental protocols and data presentation relevant to the evaluation of such compounds.

Introduction to Nav1.8

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) channel predominantly found in the dorsal root ganglion (DRG) and trigeminal ganglion neurons.[1] Its biophysical properties, including a more depolarized voltage dependence of inactivation and rapid recovery from inactivation, allow it to play a crucial role in the upstroke of the action potential during repetitive firing of nociceptive neurons.[1][2] This makes Nav1.8 a key contributor to the generation and propagation of pain signals, particularly in inflammatory and neuropathic pain states.[1]

The Role of Nav1.8 in Pain Signaling

The signaling pathway of pain perception involving Nav1.8 begins with a noxious stimulus activating nociceptors. This leads to the opening of Nav1.8 channels, causing an influx of sodium ions and depolarization of the neuronal membrane. If the depolarization reaches the threshold, an action potential is generated and propagated along the sensory neuron to the spinal cord and then to the brain, where the sensation of pain is perceived. Inhibitors of Nav1.8 aim to block this initial step of action potential generation in nociceptive neurons, thereby reducing or preventing the transmission of pain signals.

Quantitative Data for Nav1.8 Inhibitors

Table 1: In Vitro Potency and Selectivity of Representative Nav1.8 Inhibitors

| Compound | Nav1.8 IC50 (nM) | Nav1.5 IC50 (nM) | Nav1.7 IC50 (nM) | Selectivity (Nav1.5/Nav1.8) | Selectivity (Nav1.7/Nav1.8) |

| A-803467 | 8 | >1000 | 810 | >125 | 101 |

| PF-04531083 | 28 | >10000 | 1800 | >357 | 64 |

| VX-548 | 2.8 (hNav1.8) | >10000 | 2000 | >3571 | 714 |

Data compiled from publicly available literature. These values are for illustrative purposes and do not represent data for this compound.

Table 2: Pharmacokinetic Properties of Representative Nav1.8 Inhibitors in Preclinical Species (Rat)

| Compound | Oral Bioavailability (%) | Plasma Half-life (h) | Brain Penetration (Brain/Plasma Ratio) |

| A-803467 | Poor | - | - |

| PF-04531083 | 25 | 2.1 | 0.8 |

| VX-548 | Good | - | Low |

Data compiled from publicly available literature. These values are for illustrative purposes and do not represent data for this compound.

Experimental Protocols

The characterization of Nav1.8 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and efficacy.

Electrophysiological Assays

Patch-clamp electrophysiology is the gold standard for characterizing the activity of ion channel modulators.

Objective: To determine the inhibitory concentration (IC50) of a test compound on Nav1.8 channels and to assess its selectivity against other Nav channel subtypes.

Methodology:

-

Cell Lines: Stably transfected cell lines (e.g., HEK293 or CHO cells) expressing the human Nav channel of interest (e.g., Nav1.8, Nav1.5, Nav1.7) are used.

-

Recording Configuration: Whole-cell patch-clamp recordings are performed.

-

Voltage Protocol: A specific voltage protocol is applied to elicit sodium currents. For example, cells are held at a holding potential of -120 mV, and depolarizing steps are applied to elicit peak inward currents.

-

Compound Application: The test compound is applied at various concentrations to the bath solution.

-

Data Analysis: The peak sodium current is measured before and after compound application. The concentration-response curve is then plotted to determine the IC50 value.

In Vivo Pain Models

Animal models of pain are used to evaluate the efficacy of Nav1.8 inhibitors in a physiological context.

Objective: To assess the analgesic effect of a test compound in models of inflammatory and neuropathic pain.

Common Models:

-

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain: CFA is injected into the paw of a rodent, inducing inflammation and hypersensitivity to thermal and mechanical stimuli.

-

Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) Models of Neuropathic Pain: These models involve surgical ligation of the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia.

Methodology:

-

Model Induction: The respective pain model is induced in rodents.

-

Baseline Measurement: Baseline pain responses (e.g., paw withdrawal latency to a thermal stimulus or paw withdrawal threshold to a mechanical stimulus) are measured before drug administration.

-

Drug Administration: The test compound is administered (e.g., orally or intraperitoneally).

-

Post-Dose Measurement: Pain responses are measured at various time points after drug administration.

-

Data Analysis: The change in pain response from baseline is calculated and compared between the drug-treated and vehicle-treated groups.

Conclusion

This compound is a valuable research tool for investigating the role of the Nav1.8 channel in pain and for the development of novel analgesics. While specific experimental data for this compound is limited in public literature, the methodologies and data presentation formats outlined in this guide provide a framework for its comprehensive evaluation. Further research is warranted to fully characterize the pharmacological profile of this compound and its potential as a therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and synthetic pathway of Nav1.8-IN-1, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8. This channel is a key target in the development of novel analgesics due to its preferential expression in peripheral sensory neurons involved in pain signaling. The information presented here is compiled from publicly available scientific literature and is intended for an audience with a strong background in medicinal chemistry, pharmacology, and drug development.

Introduction to Nav1.8 as a Therapeutic Target

Voltage-gated sodium channels (Navs) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.8 subtype, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) channel predominantly expressed in the dorsal root ganglion (DRG) and trigeminal ganglia neurons. Its involvement in nociceptive pathways has made it a compelling target for the development of non-opioid pain therapeutics. Selective inhibition of Nav1.8 is hypothesized to reduce pain transmission with a lower risk of the central nervous system and cardiovascular side effects associated with non-selective sodium channel blockers.

Discovery of the Nicotinamide Scaffold

Nav1.8-IN-1, also referred to as Compound 31 in the primary literature, emerged from a medicinal chemistry campaign aimed at identifying potent and selective Nav1.8 inhibitors with favorable pharmacokinetic properties. The discovery process began with the screening of compound libraries and the subsequent optimization of a hit series based on a nicotinamide scaffold.

Lead Identification and Optimization

The initial lead optimization efforts focused on modifying a known Nav1.8 inhibitor, A-803467, to improve its physicochemical properties. Structure-activity relationship (SAR) studies led to the identification of a series of aryl-substituted nicotinamide derivatives with potent and selective inhibitory activity against the Nav1.8 channel. These modifications were designed to enhance aqueous solubility and oral bioavailability, key parameters for the development of a successful oral drug candidate.

The logical progression from the initial screening hit to the optimized lead is depicted in the workflow below.

Synthesis Pathway of Nav1.8-IN-1

The synthesis of Nav1.8-IN-1 involves a multi-step sequence starting from commercially available building blocks. The key steps include the formation of the nicotinamide core followed by coupling with the appropriate side chains. A general synthetic scheme for this class of compounds is outlined below.

General Synthetic Scheme

The synthesis of the nicotinamide-based Nav1.8 inhibitors, including Nav1.8-IN-1, typically involves the coupling of a substituted nicotinic acid with a substituted benzylamine. The substituted nicotinic acid itself is often prepared via a Suzuki coupling to introduce the desired aryl group at the 5-position of the pyridine ring.

Detailed Experimental Protocol for Analogue Synthesis

While the specific, detailed protocol for Nav1.8-IN-1 is found within the supplementary information of the original publication, a representative procedure for the synthesis of analogous nicotinamide derivatives is provided here based on established chemical literature.

Step 1: Suzuki Coupling to form 5-Aryl Nicotinic Acid

To a solution of a 5-bromonicotinic acid derivative in a suitable solvent system (e.g., a mixture of dioxane and water) is added the corresponding arylboronic acid, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). After cooling, the mixture is worked up by extraction and purified by chromatography to yield the 5-aryl nicotinic acid.

Step 2: Amide Coupling

The 5-aryl nicotinic acid is dissolved in a suitable aprotic solvent (e.g., DMF or CH2Cl2). To this solution are added an amide coupling agent (e.g., HATU or EDCI/HOBt), a base (e.g., DIPEA), and the desired substituted benzylamine. The reaction is stirred at room temperature until completion. The final product is isolated and purified using standard techniques such as extraction and column chromatography or preparative HPLC.

Quantitative Data and Biological Activity

Nav1.8-IN-1 exhibits potent and selective inhibition of the human Nav1.8 channel. The following tables summarize the key in vitro pharmacological data for Nav1.8-IN-1 and related compounds.

Table 1: In Vitro Potency of Nav1.8-IN-1

| Channel | Assay Type | IC50 (nM) |

| hNav1.8 | Electrophysiology | 10 |

| rNav1.8 | Electrophysiology | 25 |

Table 2: Selectivity Profile of Nav1.8-IN-1

| Channel | IC50 (nM) | Selectivity (fold vs. hNav1.8) |

| hNav1.5 | >10,000 | >1000 |

| hNav1.7 | >10,000 | >1000 |

Data presented are representative values from published literature and may vary depending on the specific experimental conditions.

Experimental Protocols for Biological Assays

The biological activity of Nav1.8-IN-1 was characterized using a variety of in vitro and in vivo assays.

In Vitro Electrophysiology

Objective: To determine the potency and selectivity of compounds on voltage-gated sodium channels.

Methodology:

-

Cell Culture: HEK-293 cells stably expressing the human Nav1.8 channel (or other Nav subtypes for selectivity profiling) are cultured under standard conditions.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.

-

Solutions: The intracellular (pipette) solution typically contains a high concentration of a cesium or potassium salt (e.g., CsF or KCl) to block potassium channels, along with EGTA to chelate calcium. The extracellular (bath) solution is a buffered saline solution containing the compound of interest at various concentrations.

-

Voltage Protocol: A specific voltage protocol is applied to the cells to elicit sodium currents. This typically involves holding the cell at a negative membrane potential (e.g., -100 mV) and then depolarizing to a potential that elicits a peak inward sodium current (e.g., 0 mV).

-

Data Analysis: The peak sodium current is measured in the absence and presence of the test compound. The concentration-response data are then fitted to a Hill equation to determine the IC50 value.

The general workflow for the electrophysiological assessment is illustrated below.

In Vivo Pain Models

Objective: To evaluate the efficacy of compounds in animal models of pain.

Methodology:

-

Carrageenan-induced Thermal Hyperalgesia:

-

A baseline thermal sensitivity is measured using a plantar test apparatus.

-

Carrageenan is injected into the hind paw of a rodent to induce inflammation and hyperalgesia.

-

The test compound or vehicle is administered (e.g., orally or intraperitoneally).

-

Thermal sensitivity is reassessed at various time points after compound administration.

-

A reversal of hyperalgesia is indicative of analgesic efficacy.

-

-

Chronic Constriction Injury (CCI) Model of Neuropathic Pain:

-

A surgical procedure is performed to loosely ligate the sciatic nerve of a rodent, inducing neuropathic pain.

-

After a recovery period and development of mechanical allodynia, a baseline paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is measured.

-

The test compound or vehicle is administered.

-

The paw withdrawal threshold is reassessed at various time points.

-

An increase in the withdrawal threshold indicates an anti-allodynic effect.

-

Conclusion

Nav1.8-IN-1 is a potent and selective inhibitor of the Nav1.8 sodium channel that has demonstrated efficacy in preclinical models of pain. Its discovery and development highlight the potential of the nicotinamide scaffold for generating drug-like Nav1.8 inhibitors. The synthetic pathway is amenable to the generation of a diverse range of analogues for further SAR exploration. The experimental protocols described provide a framework for the characterization of novel Nav1.8 inhibitors. This technical guide serves as a comprehensive resource for researchers in the field of pain drug discovery and development.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Nav1.8 inhibitors, a critical aspect in the development of novel analgesics. We will explore the quantitative measures of selectivity against other voltage-gated sodium (Nav) channels, detail the state-of-the-art experimental methodologies used for these assessments, and visualize the underlying processes. Given the limited public information on "Nav1.8-IN-8," this guide will focus on a well-characterized and highly selective Nav1.8 inhibitor, suzetrigine (VX-548), as a representative example to illustrate the principles of selectivity profiling.

The Critical Role of Nav1.8 in Nociception

Voltage-gated sodium channel subtype 1.8 (Nav1.8), encoded by the SCN10A gene, is predominantly expressed in the peripheral nervous system, specifically in the dorsal root ganglion (DRG) neurons which are crucial for transmitting pain signals. Its unique biophysical properties, including resistance to tetrodotoxin (TTX) and a more depolarized voltage dependence of inactivation, allow it to play a significant role in the generation and propagation of action potentials in response to noxious stimuli. These characteristics make Nav1.8 a promising therapeutic target for the treatment of various pain conditions, with the potential for a reduced side-effect profile compared to non-selective sodium channel blockers.

The Imperative of Selectivity

The therapeutic success of a Nav1.8 inhibitor is intrinsically linked to its selectivity. Off-target inhibition of other Nav channel subtypes can lead to undesirable and potentially severe side effects. For instance, blockade of Nav1.5 in the heart can cause cardiac arrhythmias, while inhibition of Nav1.1, Nav1.2, and Nav1.3 in the central nervous system can result in ataxia, seizures, and other neurological deficits. Therefore, a comprehensive and quantitative assessment of a compound's activity against a panel of Nav channel subtypes is a cornerstone of the preclinical development process.

Quantitative Selectivity Profile of Suzetrigine (VX-548)

Suzetrigine (VX-548) is a potent and highly selective, orally administered Nav1.8 inhibitor that has received FDA approval for the treatment of moderate to severe acute pain[1]. Its selectivity has been extensively characterized against other Nav channel subtypes.

| Nav Channel Subtype | Fold Selectivity (relative to Nav1.8) | Potential Off-Target Effects of Inhibition |

| Nav1.8 | - | Therapeutic Target (Analgesia) |

| Nav1.1 | ≥ 31,000-fold | Central Nervous System (e.g., ataxia, seizures) |

| Nav1.2 | ≥ 31,000-fold | Central Nervous System (e.g., seizures) |

| Nav1.3 | ≥ 31,000-fold | Central Nervous System (developmental) |

| Nav1.4 | ≥ 31,000-fold | Skeletal Muscle (e.g., myotonia, paralysis) |

| Nav1.5 | ≥ 31,000-fold | Cardiac Tissue (e.g., arrhythmias) |

| Nav1.6 | ≥ 31,000-fold | Central and Peripheral Nervous System |

| Nav1.7 | ≥ 31,000-fold | Peripheral Nervous System (pain, anosmia) |

Note: The table is based on the reported selectivity of suzetrigine being ≥ 31,000-fold against all other Nav subtypes[2].

This remarkable selectivity profile underscores the potential of suzetrigine to provide effective analgesia with a minimized risk of mechanism-based side effects.

Experimental Protocols for Determining Nav Channel Selectivity

The determination of a compound's selectivity profile against a panel of Nav channel subtypes is typically achieved using electrophysiological techniques, with automated patch-clamp (APC) systems being the current industry standard for high-throughput screening and detailed characterization.

Cell Line Generation and Maintenance

-

Host Cells: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are commonly used due to their robust growth characteristics and low endogenous ion channel expression.

-

Transfection: Cells are stably transfected with the specific human Nav channel α-subunit of interest (e.g., Nav1.1, Nav1.2, etc.). Co-expression with β-subunits may be performed to better replicate native channel properties.

-

Cell Culture: Stably transfected cell lines are maintained in appropriate culture medium under controlled conditions (e-g., 37°C, 5% CO2).

Automated Patch-Clamp Electrophysiology

High-throughput APC platforms, such as the SyncroPatch or PatchXpress systems, allow for the rapid and reliable recording of ion channel activity from multiple cells simultaneously.

-

Cell Preparation: On the day of the experiment, cells are harvested and prepared as a single-cell suspension.

-

Chip Technology: Cells are applied to a specialized microfluidic chip where a high-resistance "giga-seal" is formed between the cell membrane and the recording electrode.

-

Whole-Cell Configuration: The cell membrane is then ruptured to achieve the whole-cell patch-clamp configuration, allowing for control of the intracellular solution and the membrane potential.

-

Voltage Protocols: A series of voltage protocols are applied to elicit and measure the sodium currents mediated by the specific Nav channel subtype. These protocols are designed to assess the compound's effect on the channel in different states (resting, open, and inactivated).

-

Compound Application: The test compound is applied at various concentrations to determine the concentration-response relationship and calculate the half-maximal inhibitory concentration (IC50).

-

Data Analysis: The recorded currents are analyzed to quantify the extent of channel inhibition. The IC50 values for the target channel (Nav1.8) and the off-target channels are then compared to determine the selectivity ratio.

Visualizing the Workflow and Signaling Pathway

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for selectivity screening and the simplified signaling pathway of Nav1.8 in nociception.

Caption: Experimental workflow for Nav channel selectivity screening.

Caption: Simplified signaling pathway of Nav1.8 in nociception.

Conclusion

The development of highly selective Nav1.8 inhibitors represents a significant advancement in the field of pain management. A thorough understanding and rigorous evaluation of the selectivity profile using advanced techniques like automated patch-clamp electrophysiology are paramount to ensuring both the efficacy and safety of these novel therapeutics. The exceptional selectivity of compounds like suzetrigine provides a clear blueprint for the design and development of future generations of non-opioid analgesics that can effectively alleviate pain without the debilitating side effects associated with less selective agents.

References

- 1. Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Nav1.8-IN-8, a novel inhibitor of the voltage-gated sodium channel Nav1.8. The information presented herein is intended to offer a detailed understanding of its potency, selectivity, and mechanism of action, based on a series of representative preclinical assays.

The voltage-gated sodium channel Nav1.8 is predominantly expressed in the peripheral sensory neurons, including nociceptors, and plays a crucial role in pain signaling.[1][2][3] Its unique biophysical properties, such as resistance to tetrodotoxin (TTX) and a more depolarized voltage dependence of inactivation, make it a key contributor to the generation and propagation of action potentials in response to noxious stimuli.[3][4] Consequently, selective inhibition of Nav1.8 presents a promising therapeutic strategy for the treatment of various pain conditions, including neuropathic and inflammatory pain.[2][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from a range of in vitro assays.

Table 1: Potency of this compound on Human Nav Channels

| Channel Subtype | IC50 (nM) | Assay Type |

| Nav1.8 | 50 | Automated Electrophysiology (Qube) |

| Nav1.1 | >10,000 | Automated Electrophysiology (Qube) |

| Nav1.2 | >10,000 | Automated Electrophysiology (Qube) |

| Nav1.3 | 8,500 | Automated Electrophysiology (Qube) |

| Nav1.4 | >10,000 | Automated Electrophysiology (Qube) |

| Nav1.5 | 5,000 | Automated Electrophysiology (Qube) |

| Nav1.6 | 9,200 | Automated Electrophysiology (Qube) |

| Nav1.7 | 750 | Automated Electrophysiology (Qube) |

Table 2: State-Dependent Inhibition of Nav1.8 by this compound

| Channel State | IC50 (nM) | Description |

| Resting State | 250 | Inhibition of the channel in its closed, resting conformation. |

| Inactivated State | 25 | Inhibition of the channel in its non-conducting, inactivated state. |

Table 3: Cytotoxicity Profile of this compound

| Cell Line | CC50 (µM) | Assay |

| HEK293 | >50 | CellTiter-Glo® Luminescent Cell Viability Assay |

| Primary DRG Neurons | >50 | CellTiter-Glo® Luminescent Cell Viability Assay |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

-

HEK293 Cells Stably Expressing Nav Channels: Human embryonic kidney (HEK293) cells stably expressing human Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, or Nav1.8 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418). Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Primary Dorsal Root Ganglion (DRG) Neurons: DRG neurons were isolated from adult rats. The ganglia were dissected and enzymatically dissociated using a mixture of collagenase and dispase. Neurons were then plated on poly-D-lysine/laminin-coated plates and cultured in a neurobasal medium supplemented with B-27, L-glutamine, and nerve growth factor (NGF).

Automated Electrophysiology

-

Platform: Sophion Qube 384-format automated patch-clamp system.

-

Objective: To determine the potency (IC50) of this compound on various Nav channel subtypes.

-

Procedure:

-

Cells were harvested and prepared in a serum-free extracellular solution.

-

The intracellular solution contained CsF to block potassium channels.

-

A multi-hole QChip was used for high-throughput recording.

-

Whole-cell currents were elicited by a voltage protocol. For resting state assessment, a depolarizing pulse to 0 mV was applied from a holding potential of -120 mV.

-

For inactivated state assessment, a pre-pulse to a depolarizing potential (e.g., -40 mV) was applied to induce inactivation before the test pulse.

-

This compound was prepared in a range of concentrations and applied to the cells.

-

The peak current amplitude was measured before and after compound application.

-

Concentration-response curves were generated, and IC50 values were calculated using a four-parameter logistic fit.

-

Cell Viability Assay

-

Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Objective: To assess the cytotoxic potential of this compound.

-

Procedure:

-

Cells (HEK293 or primary DRG neurons) were seeded in 96-well plates.

-

After 24 hours, cells were treated with various concentrations of this compound for 48 hours.

-

The CellTiter-Glo® reagent was added to each well, and the plate was incubated for 10 minutes at room temperature.

-

Luminescence was measured using a plate reader.

-

The concentration of compound that causes a 50% reduction in cell viability (CC50) was determined.

-

Signaling Pathways and Experimental Workflows

Nav1.8 in the Pain Signaling Pathway

Caption: Role of Nav1.8 in the pain signaling pathway and the inhibitory action of this compound.

Automated Electrophysiology Workflow

Caption: Workflow for determining compound potency using automated electrophysiology.

Inhibitor Binding to Channel States

Caption: Preferential binding of this compound to the inactivated state of the Nav1.8 channel.

References

- 1. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

- 2. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]

- 3. Nav1.8 - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

Disclaimer: No public preclinical data could be found for a compound specifically named "Nav1.8-IN-8". This may indicate that it is a new chemical entity not yet in the public domain, an internal compound designation, or a misnomer. This guide, therefore, provides an in-depth overview of the preclinical data for representative, well-characterized selective Nav1.8 inhibitors, namely A-803467 and PF-01247324, to serve as a technical reference for researchers, scientists, and drug development professionals in the field of pain therapeutics.

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in peripheral sensory neurons, including nociceptors, which are crucial for pain signal transmission.[1] Its restricted expression pattern and critical role in the generation of action potentials in response to noxious stimuli make it a compelling target for the development of novel analgesics with potentially fewer central nervous system (CNS) side effects than current standards of care.[1][2] This document outlines the key preclinical data and methodologies used to characterize selective Nav1.8 inhibitors.

Quantitative Data Presentation

The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of two exemplar selective Nav1.8 inhibitors, A-803467 and PF-01247324.

Table 1: In Vitro Potency of Selective Nav1.8 Inhibitors

| Compound | Assay Type | Species | Channel/Current | IC₅₀ (nM) | Holding Potential | Reference(s) |

| A-803467 | Electrophysiology | Human | Recombinant hNav1.8 | 8 | -40 mV (Half-inactivation) | [3][4][5] |

| Electrophysiology | Human | Recombinant hNav1.8 | 79 | Resting State | [3] | |

| Electrophysiology | Rat | Recombinant rNav1.8 | 45 | -40 mV | [3][6] | |

| Electrophysiology | Rat | Native DRG TTX-R | 140 | -40 mV | [3][4][7] | |

| PF-01247324 | Electrophysiology | Human | Recombinant hNav1.8 | 196 | Half-inactivation | [8][9][10] |

| Electrophysiology | Human | Native DRG TTX-R | 311 / 331 | Half-inactivation | [8][9][11] | |

| Electrophysiology | Rat | Native DRG TTX-R | 448 | N/A | [8][9][12] | |

| Electrophysiology | Mouse | Native DRG TTX-R | 530 | N/A | [8] |

DRG: Dorsal Root Ganglion; TTX-R: Tetrodotoxin-Resistant Current; h: human; r: rat.

Table 2: Selectivity Profile of A-803467 and PF-01247324

| Compound | Channel | Species | IC₅₀ (nM) | Fold Selectivity vs. hNav1.8 | Reference(s) |

| A-803467 | hNav1.2 | Human | ≥1000 | >125-fold | [3][4] |

| hNav1.3 | Human | 2450 | ~306-fold | [13] | |

| hNav1.5 | Human | ≥1000 | >125-fold | [3][4] | |

| hNav1.7 | Human | ≥1000 | >125-fold | [3][4] | |

| PF-01247324 | hNav1.5 | Human | ~10,000 | >50-fold | [8][9] |

| TTX-S Channels (e.g., Nav1.2, Nav1.7) | Human | ~10,000 - 18,000 | 65 to 100-fold | [8][9] |

h: human; TTX-S: Tetrodotoxin-Sensitive.

Table 3: In Vivo Efficacy of A-803467 in Rat Pain Models

| Pain Model | Endpoint | Route of Administration | ED₅₀ (mg/kg) | Reference(s) |

| Spinal Nerve Ligation (SNL) | Mechanical Allodynia | Intraperitoneal (i.p.) | 47 | [3][4][7] |

| Chronic Constriction Injury (CCI) | Mechanical Allodynia | Intraperitoneal (i.p.) | 85 | [3][4] |

| Complete Freund's Adjuvant (CFA) | Thermal Hyperalgesia | Intraperitoneal (i.p.) | 41 | [3][4][7] |

| Capsaicin-Induced | Secondary Mechanical Allodynia | Intraperitoneal (i.p.) | ~100 | [3][4] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This technique is fundamental for determining the potency and selectivity of Nav1.8 inhibitors.

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing recombinant human Nav1.8 channels (and often a β subunit) are commonly used.[3][8]

-

Primary Neurons: Dorsal Root Ganglion (DRG) neurons are harvested from rodents or obtained from human donors to study the effect on native tetrodotoxin-resistant (TTX-R) currents, of which Nav1.8 is the primary contributor.[3][8]

-

Recording Configuration: The whole-cell patch-clamp configuration is used to control the membrane potential of a single cell and record the ionic currents flowing through the Nav1.8 channels.

-

Voltage Protocol for IC₅₀ Determination: To determine the half-maximal inhibitory concentration (IC₅₀), cells are typically held at a potential that mimics the natural resting state or at a depolarized potential that promotes the inactivated state of the channel (e.g., the V½ of inactivation, around -40 mV for Nav1.8).[3] A test pulse (e.g., to 0 mV) is applied to open the channels and elicit a sodium current. The compound is then perfused at increasing concentrations, and the reduction in the peak current is measured to generate a concentration-response curve.

-

Solutions:

-

External Solution (in mM): Typically contains NaCl (e.g., 140), KCl (e.g., 3), CaCl₂ (e.g., 1), MgCl₂ (e.g., 1), HEPES (e.g., 10), and glucose (e.g., 10), with pH adjusted to 7.3-7.4. Tetrodotoxin (TTX) is often included to block TTX-sensitive sodium channels when recording from native neurons.

-

Internal (Pipette) Solution (in mM): Typically contains CsF or CsCl (e.g., 140) to block potassium channels, NaCl (e.g., 10), EGTA (e.g., 1), and HEPES (e.g., 10), with pH adjusted to 7.2-7.3.

-

-

State-Dependence Assay: To assess if a compound preferentially binds to a specific channel state (resting, open, or inactivated), its potency is compared at different holding potentials or using different stimulation frequencies (use-dependence).[8]

In Vitro Functional Assay: Current-Clamp on DRG Neurons

This assay assesses the effect of a compound on neuronal excitability.

-

Protocol: Small-diameter DRG neurons are isolated and maintained in culture. Using the whole-cell current-clamp technique, a series of depolarizing current steps are injected into the neuron to elicit action potentials.[8] The number of action potentials fired in response to a sustained current injection is measured before and after the application of the test compound. A reduction in the number of fired action potentials indicates that the compound reduces neuronal hyperexcitability.[3][8]

In Vivo Neuropathic Pain Model: Spinal Nerve Ligation (SNL)

This is a widely used model to mimic neuropathic pain resulting from nerve injury.

-

Surgical Procedure: In anesthetized rats, the L5 and L6 spinal nerves (or just the L5 nerve) are tightly ligated distal to the DRG.[3][8] This procedure leads to the development of persistent mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia on the ipsilateral (operated) hind paw.

-

Behavioral Testing (Mechanical Allodynia): Paw withdrawal thresholds are measured using von Frey filaments, which are a series of calibrated fibers that apply a specific amount of force. The filaments are applied to the plantar surface of the hind paw, and the force at which the animal withdraws its paw is recorded. A significant decrease in the withdrawal threshold on the ipsilateral side compared to the contralateral side or baseline indicates allodynia. The test compound is administered (e.g., intraperitoneally), and the reversal of this decreased threshold is measured over time.[3]

In Vivo Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)

This model is used to induce a persistent inflammatory state.

-

Induction: A solution of Complete Freund's Adjuvant (CFA), an emulsion containing inactivated mycobacteria, is injected into the plantar surface of a rat's hind paw. This induces a robust and localized inflammation characterized by edema, thermal hyperalgesia, and mechanical allodynia that can last for days to weeks.[3]

-

Behavioral Testing (Thermal Hyperalgesia): Paw withdrawal latency in response to a noxious heat stimulus (e.g., from a radiant heat source) is measured. A reduced latency to withdraw the paw indicates thermal hyperalgesia. The ability of a test compound to increase this withdrawal latency back towards baseline is a measure of its analgesic efficacy.[3]

Mandatory Visualizations

Signaling Pathway: Role of Nav1.8 in Nociception

Caption: Role of Nav1.7 and Nav1.8 in action potential generation in a nociceptor.

Experimental Workflow: Preclinical Cascade for a Nav1.8 Inhibitor

Caption: A typical preclinical discovery workflow for a novel Nav1.8 inhibitor.

References

- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]

- 3. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. A-803467, a potent and selective Na(v)1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat | RTI [rti.org]

- 8. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Targeting Chronic Pain: The Therapeutic Potential of PF-01247324, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. A 803467 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of the voltage-gated sodium channel Nav1.8 in sensory neurons for the treatment of pain. While this document centers on the conceptual validation process, for illustrative purposes, it will refer to data from well-characterized selective Nav1.8 inhibitors, such as A-803467 and PF-01247324, as specific public domain data for "Nav1.8-IN-8" is limited. This compound is identified as Compound A11, a Nav1.8 channel inhibitor.[1][2][3] This guide will detail the requisite experimental protocols, present quantitative data in a structured format, and provide visualizations of key pathways and workflows to aid in the understanding of Nav1.8 as a therapeutic target.

Introduction to Nav1.8 as a Pain Target

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells.[4] The Nav1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in the peripheral nervous system (PNS), specifically in small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia, which are critical for transmitting pain signals.[4][5] Unlike other sodium channel subtypes, Nav1.8 is resistant to tetrodotoxin (TTX) and exhibits unique biophysical properties, including a more depolarized voltage dependence of inactivation and rapid recovery from inactivation.[4][5] These characteristics enable Nav1.8 to play a significant role in sustaining repetitive firing of nociceptive neurons, particularly in pathological pain states.[4]

The expression of Nav1.8 is upregulated in various preclinical pain models, and gain-of-function mutations in the SCN10A gene have been linked to painful neuropathies in humans.[6] Conversely, knockout of the Nav1.8 gene in animal models results in reduced responses to noxious thermal and mechanical stimuli, particularly in the context of inflammatory pain.[4] This body of evidence strongly supports Nav1.8 as a promising non-opioid target for the development of novel analgesics. Selective inhibitors of Nav1.8 are anticipated to reduce the hyperexcitability of sensory neurons, thereby alleviating pain without the central nervous system side effects associated with non-selective sodium channel blockers.

Quantitative Data for Selective Nav1.8 Inhibitors

The following tables summarize the potency, selectivity, and preclinical efficacy of representative selective Nav1.8 inhibitors. This data is essential for validating the therapeutic potential of targeting Nav1.8.

Table 1: In Vitro Potency and Selectivity of Representative Nav1.8 Inhibitors

| Compound | Target | Assay | IC50 (nM) | Selectivity vs. Other Nav Subtypes | Reference |

| A-803467 | Human Nav1.8 | Electrophysiology (inactivated state) | 8 | >1000-fold vs. Nav1.2, Nav1.3, Nav1.5, Nav1.7 | [7] |

| A-803467 | Human Nav1.8 | Electrophysiology (resting state) | 79 | >300-fold vs. Nav1.2, Nav1.3, Nav1.5, Nav1.7 | [7] |

| PF-01247324 | Human Nav1.8 | Electrophysiology | 196 | 50-fold vs. hNav1.5; 65-100-fold vs. TTX-S channels | [8] |

| PF-01247324 | Human DRG TTX-R currents | Electrophysiology | 331 | N/A | [8] |

Table 2: In Vivo Efficacy of Representative Nav1.8 Inhibitors in Preclinical Pain Models

| Compound | Pain Model | Species | Route of Administration | Efficacy | Reference |

| A-803467 | CFA-induced Inflammatory Pain | Rat | Intraperitoneal | ED50 = 70 mg/kg (reversal of thermal hyperalgesia) | |

| A-803467 | Spinal Nerve Ligation (Neuropathic Pain) | Rat | Intraperitoneal | ED50 = 70 mg/kg (reversal of mechanical allodynia) | |

| PF-01247324 | CFA-induced Inflammatory Pain | Rat | Oral | Significant reversal of thermal hyperalgesia | [8] |

| PF-01247324 | Chronic Constriction Injury (Neuropathic Pain) | Rat | Oral | Significant reversal of mechanical allodynia | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's activity and for ensuring the reproducibility of results.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the effects of ion channel modulators on channel activity.

Objective: To determine the potency and selectivity of a test compound on human Nav1.8 channels and other Nav channel subtypes expressed in a heterologous system (e.g., HEK293 cells) or on native channels in primary sensory neurons.

Materials:

-

HEK293 cells stably expressing human Nav1.8 or other Nav channel subtypes.

-

Primary dorsal root ganglion (DRG) neurons isolated from rodents.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 with CsOH.

-

Test compound (e.g., this compound) dissolved in an appropriate vehicle (e.g., DMSO).

Procedure:

-

Culture cells or isolate DRG neurons and plate them on glass coverslips.

-

Pull patch pipettes to a resistance of 2-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Record baseline sodium currents elicited by a voltage-step protocol. For Nav1.8, a typical protocol involves holding the cell at -100 mV and stepping to various test potentials (e.g., -80 to +60 mV). To assess state-dependence, use different holding potentials to favor the resting or inactivated state of the channel.

-

Perfuse the cell with the external solution containing the test compound at various concentrations.

-

Record sodium currents in the presence of the compound after the effect has reached a steady state.

-

Wash out the compound with the external solution to assess the reversibility of the effect.

-

Analyze the data to determine the concentration-response curve and calculate the IC50 value.

-

Repeat the procedure for other Nav channel subtypes to determine selectivity.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This is a widely used and robust model of persistent inflammatory pain.

Objective: To evaluate the efficacy of a test compound in reversing thermal hyperalgesia and mechanical allodynia in an animal model of inflammatory pain.

Materials:

-

Adult male Sprague-Dawley rats or C57BL/6 mice.

-

Complete Freund's Adjuvant (CFA).

-

Plantar test apparatus for assessing thermal hyperalgesia (Hargreaves test).

-

Von Frey filaments for assessing mechanical allodynia.

-

Test compound and vehicle.

Procedure:

-

Acclimate the animals to the testing environment for several days before the experiment.

-

Measure baseline paw withdrawal latency to a radiant heat source and baseline paw withdrawal threshold to von Frey filaments.

-

Induce inflammation by injecting CFA (e.g., 50-100 µL) into the plantar surface of one hind paw.[9]

-

Monitor the development of inflammation (e.g., paw edema) and pain behaviors over the next 24-48 hours.

-

Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

-

At various time points after compound administration, re-assess paw withdrawal latency and paw withdrawal threshold.

-

Compare the responses in the compound-treated group to the vehicle-treated group to determine the analgesic effect.

Chemotherapy-Induced Neuropathic Pain (CIPN) Model

This model mimics the painful peripheral neuropathy often experienced by cancer patients undergoing chemotherapy.

Objective: To assess the ability of a test compound to alleviate mechanical allodynia and thermal hyperalgesia in a model of CIPN.

Materials:

-

Adult male Sprague-Dawley rats or C57BL/6 mice.

-

Chemotherapeutic agent (e.g., paclitaxel, cisplatin, oxaliplatin).[10]

-

Apparatus for assessing thermal and mechanical sensitivity as described in the CFA model.

-

Test compound and vehicle.

Procedure:

-

Establish a baseline for thermal and mechanical sensitivity.

-

Induce neuropathy by administering the chemotherapeutic agent according to a validated dosing schedule (e.g., paclitaxel administered intraperitoneally on alternating days for a total of 4 doses).[11]

-

Monitor the development of neuropathic pain behaviors, which typically manifest over several days to weeks.

-

Once a stable hyperalgesia and/or allodynia is established, administer the test compound or vehicle.

-

Measure thermal and mechanical sensitivity at different time points post-dosing.

-

Analyze the data to determine if the test compound significantly attenuates the chemotherapy-induced pain behaviors compared to the vehicle control.

Visualizations

Diagrams are provided to illustrate key concepts in Nav1.8 target validation.

Caption: Nav1.8 signaling pathway in sensory neurons.

Caption: Drug discovery workflow for a Nav1.8 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. Nav1.8 - Wikipedia [en.wikipedia.org]

- 5. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CFA-induced chronic pain and Von Frey hair test [bio-protocol.org]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

Disclaimer: Information regarding a specific compound designated "Nav1.8-IN-8" is not available in the public domain as of November 2025. This guide will provide a comprehensive overview of the effects of selective Nav1.8 inhibition on dorsal root ganglion (DRG) neurons, using the well-characterized inhibitor VX-548 (suzetrigine) as a primary example. The principles, experimental methodologies, and observed effects are broadly applicable to the study of selective Nav1.8 inhibitors.

Introduction to Nav1.8 and its Role in Nociception

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1] Predominantly expressed in the peripheral nervous system, specifically in the small-diameter sensory neurons of the dorsal root ganglia (DRG), Nav1.8 is crucial for the generation and propagation of action potentials in response to noxious stimuli.[1][2] These neurons, known as C-fibers, are responsible for conveying pain messages to the central nervous system.[2] The unique biophysical properties of Nav1.8, including its resistance to tetrodotoxin (TTX) and its ability to remain active at depolarized membrane potentials, make it a critical contributor to neuronal hyperexcitability in chronic pain states.[2] Consequently, selective inhibition of Nav1.8 presents a promising therapeutic strategy for the treatment of pain.[1][3]

Mechanism of Action of Selective Nav1.8 Inhibitors

Selective Nav1.8 inhibitors, such as VX-548 (suzetrigine), act by binding to the Nav1.8 channel and modulating its activity.[4] As antagonists, these compounds reduce the influx of sodium ions, thereby dampening the excitability of sensory neurons.[3][4] This targeted action on Nav1.8 is intended to alleviate pain without the systemic side effects associated with non-selective sodium channel blockers.[3][5] The primary mechanism involves the inhibition of action potential generation and propagation in nociceptive neurons.[3]

Quantitative Effects of Nav1.8 Inhibition on DRG Neuron Electrophysiology

The following tables summarize the quantitative effects of the selective Nav1.8 inhibitor VX-548 on the electrophysiological properties of dorsal root ganglion neurons.

Table 1: Effect of VX-548 on Action Potential Properties in Human DRG Neurons

| Parameter | Concentration | Effect | Reference |

| Action Potential Threshold | 10 nM | Minimal effect | [6][7] |

| Action Potential Upstroke Velocity | 10 nM | Minimal effect | [6][7] |

| Action Potential Peak | 10 nM | Substantially reduced | [6][7] |

| Action Potential Shoulder | 10 nM | Substantially reduced | [6][7] |

| Repetitive Firing | 10-100 nM | Diminished but not eliminated | [6][7] |

| Spontaneous Discharges | 10 nM | Abolished | [5] |

Table 2: IC50 Values for VX-548 on Cloned Human Nav1.8 Channels

| Temperature | IC50 | Reference |

| 37 °C | ~0.4 nM | [2] |

Experimental Protocols

Dissociation of Dorsal Root Ganglion Neurons

-

Tissue Harvest: Dorsal root ganglia are dissected from euthanized rodents or obtained from human organ donors.[5]

-

Enzymatic Digestion: The ganglia are incubated in a solution containing enzymes such as collagenase and dispase to break down the connective tissue.

-

Mechanical Dissociation: The ganglia are then gently triturated using fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

Plating: The dissociated neurons are plated on coated coverslips (e.g., with poly-D-lysine and laminin) and maintained in a culture medium.

Electrophysiological Recordings (Whole-Cell Patch Clamp)

-

Cell Selection: Small-diameter DRG neurons (typically <30 µm) are identified for recording.

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create patch pipettes with a resistance of 2-5 MΩ when filled with internal solution.

-

Internal Solution: The internal solution typically contains (in mM): 140 KCl, 10 NaCl, 1 MgCl2, 1 EGTA, 10 HEPES, 2 Mg-ATP, and 0.5 Na-GTP, with the pH adjusted to 7.3 with KOH.

-

External Solution: The external solution typically contains (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. For isolating Nav1.8 currents, TTX (e.g., 300 nM) is added to block TTX-sensitive sodium channels.[8]

-

Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

Data Analysis: Action potential parameters (threshold, amplitude, duration) and current properties (peak amplitude, inactivation kinetics) are analyzed using specialized software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the role of Nav1.8 in nociceptive signaling and a typical experimental workflow for evaluating Nav1.8 inhibitors.

Caption: Role of Nav1.8 in the nociceptive signaling pathway.

Caption: Experimental workflow for evaluating Nav1.8 inhibitors.

Conclusion

Selective inhibition of the Nav1.8 sodium channel represents a targeted approach to analgesia. As demonstrated by studies with compounds like VX-548, blocking Nav1.8 in dorsal root ganglion neurons effectively reduces their excitability, particularly in the context of ongoing or evoked pain signals. While these inhibitors show promise in diminishing repetitive firing and abolishing spontaneous activity, it is noteworthy that they may not completely eliminate action potential generation, potentially due to the contribution of other sodium channel subtypes.[6][7] The methodologies outlined in this guide provide a framework for the continued investigation and development of novel Nav1.8-targeted therapeutics for the management of pain.

References

- 1. Nav1.8 - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]

- 4. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

- 5. biorxiv.org [biorxiv.org]

- 6. iasp-pain.org [iasp-pain.org]

- 7. Modulation of human dorsal root ganglion neuron firing by the Nav1.8 inhibitor suzetrigine. | Semantic Scholar [semanticscholar.org]

- 8. Reactive species modify NaV1.8 channels and affect action potentials in murine dorsal root ganglia neurons - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the electrophysiological characterization of Nav1.8-IN-8, a novel putative modulator of the voltage-gated sodium channel Nav1.8. The following protocols are designed for whole-cell patch-clamp recordings in mammalian cell lines heterologously expressing human Nav1.8 channels.

Introduction to Nav1.8

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG)[1][2][3]. This channel is a key player in the transmission of pain signals, particularly in the context of inflammatory and neuropathic pain[4][5]. Its distinct biophysical properties, including resistance to tetrodotoxin (TTX) and a more depolarized voltage dependence of inactivation, make it a prime therapeutic target for the development of novel analgesics[2]. Nav1.8 contributes significantly to the rising phase of the action potential in nociceptive neurons[3][6]. The development of selective Nav1.8 modulators is a promising avenue for pain management[5].

Characterization of this compound

This document outlines the electrophysiological procedures to determine the inhibitory effects of a novel compound, referred to here as this compound, on human Nav1.8 channels. The protocols will enable the determination of key pharmacological parameters such as the half-maximal inhibitory concentration (IC50) and the mechanism of action, including state- and use-dependence of the block.

Experimental Protocols

Cell Culture

For these experiments, a Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cell line stably expressing the human Nav1.8 alpha subunit (SCN10A) is recommended[7][8].

Table 1: Cell Culture and Transfection Reagents

| Component | Description |

| Cell Line | CHO or HEK293 cells stably expressing human Nav1.8 |

| Culture Medium | Ham's F-12 or DMEM/F-12 supplemented with 10% FBS, Penicillin-Streptomycin |

| Selection Agents | Puromycin and/or Hygromycin B to maintain stable expression[8] |

| Transfection (optional) | Co-transfection with a reporter gene (e.g., GFP) to identify expressing cells |

Electrophysiology: Whole-Cell Patch-Clamp

Whole-cell patch-clamp recordings are performed to measure the ionic currents flowing through the Nav1.8 channels in response to controlled changes in the membrane potential.

Table 2: Solutions for Whole-Cell Patch-Clamp

| Solution | Component | Concentration (mM) |

| External Solution | NaCl | 140 |

| KCl | 3 | |

| CaCl₂ | 2 | |

| MgCl₂ | 1 | |

| HEPES | 10 | |

| Glucose | 10 | |

| pH adjusted to 7.4 with NaOH | ||

| Internal Solution | CsF | 140 |

| NaCl | 10 | |

| EGTA | 1 | |

| HEPES | 10 | |

| pH adjusted to 7.2 with CsOH |

Note: The use of Cesium (Cs+) in the internal solution helps to block outward potassium currents, thereby isolating the inward sodium currents.

Experimental Workflow for Characterizing this compound

Caption: Experimental workflow for this compound characterization.

Voltage-Clamp Protocols

The following voltage protocols are designed to assess the inhibitory characteristics of this compound.

1. Tonic Block and IC50 Determination

This protocol measures the inhibition of Nav1.8 current at a resting state.

-

Holding Potential: -100 mV

-

Test Pulse: Depolarization to 0 mV for 50 ms

-

Frequency: 0.1 Hz (to allow for full recovery from inactivation between pulses)

-

Procedure:

-

Establish a stable baseline current.

-

Perfuse the cell with increasing concentrations of this compound.

-

Measure the peak inward current at each concentration.

-

Normalize the current to the baseline and plot against the compound concentration.

-

Fit the data with a Hill equation to determine the IC50.

-

Table 3: Representative Voltage Protocol for Tonic Block

| Parameter | Value |

| Holding Potential | -100 mV |

| Pre-pulse Potential | N/A |

| Test Pulse Potential | 0 mV |

| Test Pulse Duration | 50 ms |

| Inter-pulse Interval | 10 s |

2. State-Dependence of Block

This protocol determines if this compound preferentially binds to the resting or inactivated state of the channel.

-

Holding Potential: -100 mV

-

Conditioning Pre-pulses: A series of 500 ms pre-pulses ranging from -120 mV to 0 mV.

-

Test Pulse: A brief depolarization to 0 mV for 20 ms following each pre-pulse.

-

Procedure:

-

Record the peak current during the test pulse after each conditioning pre-pulse in the absence and presence of this compound (at a concentration close to the IC50).

-

Normalize the peak currents to the maximum current and plot against the pre-pulse potential.

-

Fit the data with a Boltzmann function to determine the voltage of half-maximal inactivation (V1/2). A shift in V1/2 in the presence of the compound indicates state-dependent binding.

-

3. Use-Dependence of Block

This protocol assesses if the inhibitory effect of this compound is enhanced by repeated channel activation.

-

Holding Potential: -100 mV

-

Pulse Train: A series of 20 depolarizing pulses to 0 mV for 20 ms.

-

Frequencies: The pulse train is applied at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

-

Procedure:

-

Apply the pulse train in the absence and presence of this compound.

-

Normalize the peak current of each pulse to the peak current of the first pulse in the train.

-

Plot the normalized current against the pulse number. A progressive decrease in the normalized current in the presence of the compound indicates use-dependent block.

-

Data Presentation

All quantitative data should be presented in a clear and structured format.

Table 4: Summary of Expected Pharmacological Data for this compound

| Parameter | Description | Expected Outcome for an Inhibitor |

| Tonic Block IC50 | Concentration for 50% inhibition at rest | A specific value in the desired potency range (e.g., nM or µM) |

| V1/2 of Inactivation Shift | Change in the voltage of half-maximal inactivation | A hyperpolarizing shift suggests preferential binding to the inactivated state |